molecular formula C21H10ClF4NO3 B3015716 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione CAS No. 866150-55-2

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione

Cat. No.: B3015716
CAS No.: 866150-55-2
M. Wt: 435.76
InChI Key: SBAUFTYMINGQBS-UHFFFAOYSA-N
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Description

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a chloro, trifluoromethyl, and fluorophenyl group, which contribute to its distinct chemical properties.

Scientific Research Applications

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups can be utilized in the design of new materials with specific properties, such as improved thermal stability or electronic characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Flufenoxuron , is the chitin synthesis pathway in insects and mites . Chitin is a crucial component of the exoskeleton of these organisms, and its synthesis is vital for their growth and survival.

Mode of Action

Flufenoxuron acts by inhibiting chitin synthesis . This inhibition disrupts the normal growth and development of insects and mites, leading to their eventual death. The compound’s action is systemic, affecting the entire organism.

Biochemical Pathways

The affected biochemical pathway is the chitin synthesis pathway . By inhibiting this pathway, Flufenoxuron prevents the formation of chitin, a key structural component in the exoskeleton of insects and mites. This disruption leads to abnormalities in the exoskeleton, preventing the organisms from growing and developing normally.

Pharmacokinetics

After oral administration of Flufenoxuron to rats, absorption was rapid, with a time to reach Cmax (Tmax) of 3–6 hours . There was evidence of saturation at higher dose levels . Absorbed Flufenoxuron was widely distributed throughout the body, with highest levels in fat and bone marrow . Unchanged Flufenoxuron was the major residue in all tissues, faeces and urine . Flufenoxuron is metabolized by cleavage of the bond adjacent to the 2,6-difluorobenzoyl moiety, followed by oxidation or hydroxylation .

Result of Action

The result of Flufenoxuron’s action is the disruption of the normal growth and development of insects and mites . By inhibiting chitin synthesis, the compound causes abnormalities in the exoskeleton of these organisms, which prevents them from growing and developing normally, leading to their death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione typically involves multiple steps, including the formation of the isoindole core and subsequent functionalization. One common method involves the following steps:

    Formation of Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.

Chemical Reactions Analysis

Types of Reactions

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-chlorophenyl)isoindole-1,3-dione
  • 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-bromophenyl)isoindole-1,3-dione

Uniqueness

The uniqueness of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione lies in its specific combination of functional groups, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10ClF4NO3/c22-15-9-11(21(24,25)26)5-8-18(15)30-12-6-7-13-14(10-12)20(29)27(19(13)28)17-4-2-1-3-16(17)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAUFTYMINGQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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